4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide
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Overview
Description
4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide is an organic compound characterized by the presence of a tert-butoxy group, a cyano group, and an oxolan-3-ylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The tert-butoxy group can be introduced using tert-butyl alcohol in the presence of an acid catalyst. The cyano group is often introduced through a nucleophilic substitution reaction using a suitable cyanating agent. The oxolan-3-ylmethyl group can be added via a ring-opening reaction of an oxirane derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the direct introduction of tert-butoxycarbonyl groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium cyanide or other cyanating agents in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability. The oxolan-3-ylmethyl group can engage in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butoxy)-N-[cyano(oxolan-2-yl)methyl]benzamide: Similar structure but with the oxolan group at a different position.
4-(tert-butoxy)-N-[cyano(oxolan-4-yl)methyl]benzamide: Another positional isomer with the oxolan group at the 4-position.
4-(tert-butoxy)-N-[cyano(oxolan-3-yl)ethyl]benzamide: Similar compound with an ethyl linker instead of a methyl linker.
Uniqueness
4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of the tert-butoxy, cyano, and oxolan-3-ylmethyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-14-6-4-12(5-7-14)16(20)19-15(10-18)13-8-9-21-11-13/h4-7,13,15H,8-9,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQKJKMHCPIUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)NC(C#N)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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